molecular formula C27H28N2O4 B4002831 2-(4-cyclohexylphenyl)-2-oxoethyl 4-oxo-4-(8-quinolinylamino)butanoate

2-(4-cyclohexylphenyl)-2-oxoethyl 4-oxo-4-(8-quinolinylamino)butanoate

Cat. No.: B4002831
M. Wt: 444.5 g/mol
InChI Key: ZHFREZNYXWHCDL-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenyl)-2-oxoethyl 4-oxo-4-(8-quinolinylamino)butanoate is a useful research compound. Its molecular formula is C27H28N2O4 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.20490738 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Regioselective Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols :

    • The cyclization of certain ketone oximes leads to the selective formation of quinolin-8-ols and tetrahydroquinolin-8-ols. These compounds, including quinoline derivatives, are significant due to their potential biological applications (Uchiyama et al., 1998).
  • Synthesis of Polynuclear Heterocyclic Compounds :

    • The addition of cyclohexanone to certain acids results in the formation of compounds with structures like oxa-(aza, thia)indolizinespirophthalide and pyrido[1′,2′∶1,2]imidazo[2,3-a]-isoin-dole. These are examples of complex polynuclear heterocyclic compounds, which have significance in chemical synthesis and potentially in pharmaceuticals (Donchak et al., 1986).
  • Transformations of Quinoline Derivatives :

    • Research into the chemical transformations of quinoline derivatives, including the synthesis of N-furoylated, N-allylated, and amino-Claisen transposed compounds, contributes to the development of new quinolines with potential biological activity (Méndez et al., 2001).
  • Dearomatization of Phenols and Anilines :

    • Treatment of certain phenols with chloro(diphenyl)-λ3-iodane results in the regioselective dearomatizing phenylation into cyclohexadienone derivatives. This research contributes to the understanding of regioselective synthesis in organic chemistry (Quideau et al., 2005).
  • Synthesis of Aromatic N-oxide Derivatives :

    • The reaction of aromatic N-oxides with enamines of cyclohexanone in the presence of acylating agents leads to the formation of 2-(4-chloro-2-pyridyl and -quinolyl) cyclohexanone. This process contributes to the synthesis of novel cyclohexanone derivatives, which are valuable in organic synthesis (Hamana & Noda, 1967).

Properties

IUPAC Name

[2-(4-cyclohexylphenyl)-2-oxoethyl] 4-oxo-4-(quinolin-8-ylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c30-24(21-13-11-20(12-14-21)19-6-2-1-3-7-19)18-33-26(32)16-15-25(31)29-23-10-4-8-22-9-5-17-28-27(22)23/h4-5,8-14,17,19H,1-3,6-7,15-16,18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFREZNYXWHCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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